

Spectroscopic Data for 2-Nitro-1,3-indandione: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

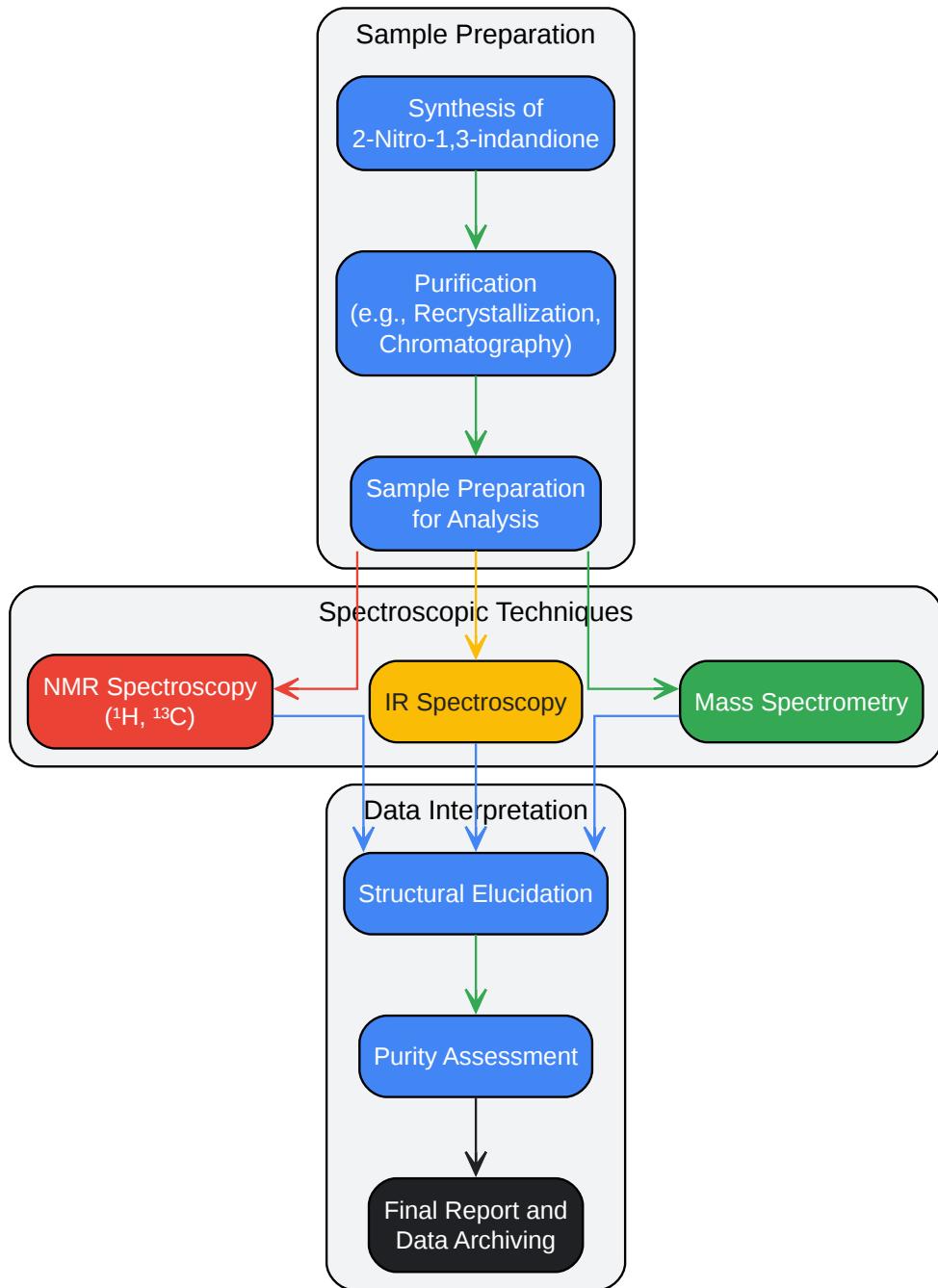
Compound of Interest

Compound Name: 2-Nitro-1,3-indandione

Cat. No.: B181560

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals


This technical guide provides a comprehensive overview of the spectroscopic data for **2-Nitro-1,3-indandione**, a molecule of interest in various chemical and pharmaceutical research fields. Due to the limited availability of public domain, detailed experimental spectra for **2-Nitro-1,3-indandione**, this document presents predicted data based on the analysis of closely related 2-substituted-1,3-indandione derivatives. The methodologies and expected spectral characteristics are detailed to guide researchers in the analysis of this and similar compounds.

Molecular Structure and Spectroscopic Overview

2-Nitro-1,3-indandione possesses a rigid indane framework with two carbonyl groups and a nitro group at the C2 position. This unique electronic and structural arrangement gives rise to characteristic spectroscopic signatures. The primary analytical techniques for the characterization of this molecule include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

A general workflow for the spectroscopic analysis of a synthesized compound like **2-Nitro-1,3-indandione** is outlined below.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-Nitro-1,3-indandione**, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Data

The proton NMR spectrum of **2-Nitro-1,3-indandione** is expected to be dominated by the signals from the aromatic protons of the indane ring system and the single proton at the C2 position. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl and nitro groups.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic (H4, H7)	7.8 - 8.2	Multiplet	~7-8
Aromatic (H5, H6)	7.6 - 7.9	Multiplet	~7-8
Methine (CH-NO ₂)	5.5 - 6.0	Singlet	-

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbon bearing the nitro group. The carbonyl carbons are expected to be significantly downfield due to their electronic environment.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (C1, C3)	190 - 205
Aromatic Quaternary (C3a, C7a)	135 - 145
Aromatic CH (C4, C5, C6, C7)	120 - 138
C-NO ₂ (C2)	85 - 95

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Nitro-1,3-indandione** will be characterized by strong absorptions corresponding to the carbonyl and nitro groups.

Functional Group	Vibrational Mode	Predicted Absorption (cm ⁻¹)	Intensity
C=O	Stretch	1700 - 1740	Strong
NO ₂	Asymmetric Stretch	1540 - 1570	Strong
NO ₂	Symmetric Stretch	1340 - 1370	Strong
C-N	Stretch	800 - 900	Medium
Aromatic C-H	Stretch	3000 - 3100	Medium
Aromatic C=C	Stretch	1450 - 1600	Medium to Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Ion	Predicted m/z	Notes
[M] ⁺	191.02	Molecular ion for C ₉ H ₅ NO ₄
[M-NO ₂] ⁺	145.03	Loss of the nitro group
[M-CO] ⁺	163.03	Loss of a carbonyl group
[M-CO-NO ₂] ⁺	117.03	Subsequent loss of a carbonyl and nitro group

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on methods reported for similar 1,3-indandione derivatives.

NMR Spectroscopy

- Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR.
- Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- Data Acquisition:
 - ^1H NMR: Spectra are typically acquired with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - ^{13}C NMR: Spectra are acquired using a proton-decoupled pulse program with a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the internal TMS standard.

IR Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer or Shimadzu model.
- Sample Preparation:
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
 - KBr Pellet: 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
- Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
- Data Acquisition:
 - EI-MS: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
 - ESI-MS: The sample solution is sprayed through a high-voltage capillary to generate charged droplets, from which ions are desolvated and enter the mass analyzer.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
- To cite this document: BenchChem. [Spectroscopic Data for 2-Nitro-1,3-indandione: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181560#spectroscopic-data-for-2-nitro-1-3-indandione-nmr-ir-mass>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com